molecular formula C6H9NO4 B2676789 Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate CAS No. 2155840-82-5

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate

Cat. No.: B2676789
CAS No.: 2155840-82-5
M. Wt: 159.141
InChI Key: LYCGPUYPMSQZKH-URHBZAFASA-N
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Description

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate (CAS 2155840-82-5) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 6 H 9 NO 4 and a molecular weight of 159.14 g/mol, features a stereochemically defined cyclobutane ring core . The cyclobutane scaffold is recognized for its value in constructing more complex, three-dimensional molecular architectures, which is a key focus in modern drug design for exploring novel chemical space . This reagent serves as a versatile synthon, particularly in the synthesis of novel spiro chemical series investigated as potent and reversible enzyme inhibitors . Its structural features make it a valuable intermediate for bioisosteric transformations in lead optimization programs, contributing to the development of compounds with potentially improved potency and lipophilic ligand efficiency . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-nitrocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(8)4-2-5(3-4)7(9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCGPUYPMSQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives followed by esterification. One common method includes the nitration of cyclobutane-1-carboxylic acid using nitric acid under controlled conditions to introduce the nitro group. The resulting nitrocyclobutane-1-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the cyclobutane ring critically determines physical and chemical properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate Nitro (-NO₂) C₇H₉NO₄ 187.15 High polarity, strong EWG effects
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Hydroxymethyl (-CH₂OH) C₈H₁₄O₃ 158.20 Hydrogen-bonding capability
Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate Hydroxymethyl + 2,2-dimethyl C₉H₁₆O₃ 172.22 Steric hindrance, reduced reactivity
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate Hydroxy (-OH) C₉H₁₆O₃ 172.22 Acidic proton, oxidation sensitivity
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate Bromomethyl (-CH₂Br) C₈H₁₃BrO₂ 221.09 Electrophilic halogen, SN2 reactivity

Key Observations :

  • Nitro Group : The nitro substituent in the target compound enhances electrophilicity and thermal stability compared to hydroxymethyl or hydroxy analogs, which are prone to oxidation or dehydration .
  • Halogen vs. Nitro : Bromomethyl groups (e.g., ) enable SN2 reactions, whereas nitro groups favor aromatic substitution or reduction pathways.

Reactivity Comparison :

  • Nitro groups are reducible to amines (e.g., catalytic hydrogenation), enabling access to amino-cyclobutane intermediates.
  • Hydroxymethyl groups undergo oxidation to carboxylic acids or esterification, while bromomethyl groups participate in cross-coupling reactions .

Structural and Conformational Analysis

X-ray crystallography data for related compounds (e.g., ) reveal that substituents influence ring puckering and hydrogen-bonding networks:

  • Cyclobutane Ring Strain : All cyclobutane derivatives exhibit ring strain, but nitro groups may exacerbate distortion due to steric and electronic repulsion.
  • Hydrogen Bonding : Hydroxymethyl and hydroxy analogs form intramolecular H-bonds, stabilizing specific conformations, whereas nitro groups rely on dipole interactions .

Biological Activity

Methyl (1R,3R)-3-nitrocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, which introduces significant strain and reactivity. The presence of the nitro group at the 3-position enhances electrophilicity, making it a candidate for various chemical reactions.

Molecular Formula

  • Molecular Formula: C7_7H9_9N1_1O4_4
  • Molecular Weight: 171.15 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interfere with the activity of enzymes that catalyze the oxidative metabolism of drugs or xenobiotics.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis or function.
  • Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 22 µM

These findings suggest that the compound has significant potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Activity

In another study aimed at evaluating the antimicrobial properties of this compound, the following results were obtained:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results indicate that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

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